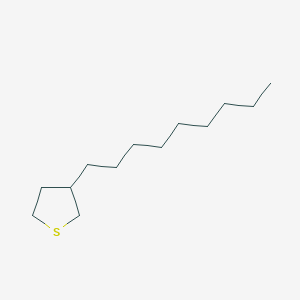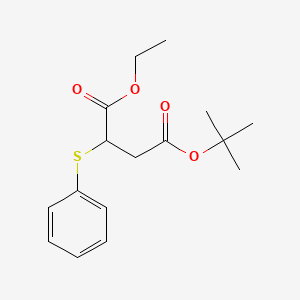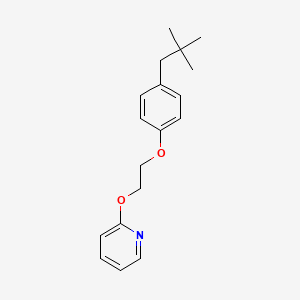
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group and a dodecyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide typically involves the following steps:
Preparation of 4-(dodecyloxy)benzenesulfonyl chloride: This intermediate is synthesized by reacting 4-hydroxybenzenesulfonyl chloride with dodecyl bromide in the presence of a base such as potassium carbonate.
Formation of N-(4-Chlorophenyl)-4-(dodecyloxy)benzenesulfonamide: The intermediate 4-(dodecyloxy)benzenesulfonyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation Reactions: The aromatic rings in the compound can be oxidized under strong oxidative conditions.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include oxidized aromatic compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Materials Science: The compound is explored for its use in the development of novel materials, including liquid crystals and polymers, due to its unique structural features.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a dodecyloxy group.
N-(4-Chlorophenyl)-4-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a dodecyloxy group.
N-(4-Chlorophenyl)-4-butoxybenzenesulfonamide: Similar structure but with a butoxy group instead of a dodecyloxy group.
Uniqueness
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties. This long alkyl chain can influence the compound’s solubility, hydrophobicity, and interactions with biological membranes, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
116594-47-9 |
|---|---|
Formule moléculaire |
C24H34ClNO3S |
Poids moléculaire |
452.0 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-dodecoxybenzenesulfonamide |
InChI |
InChI=1S/C24H34ClNO3S/c1-2-3-4-5-6-7-8-9-10-11-20-29-23-16-18-24(19-17-23)30(27,28)26-22-14-12-21(25)13-15-22/h12-19,26H,2-11,20H2,1H3 |
Clé InChI |
MTEZMVIGMIKJKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)


![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)



![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)

![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)

